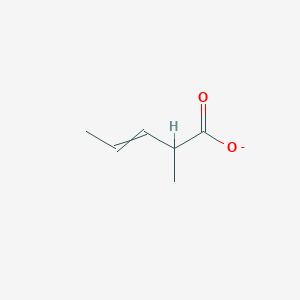
2-Methyl-3-pentenoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-3-pentenoate is an organic compound with the molecular formula C7H12O2. It is an ester derived from 2-methyl-3-pentenoic acid and methanol. This compound is known for its fruity odor and is used in various applications, including as a flavoring agent in the food industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Methyl-3-pentenoate can be synthesized through several methods. One common method involves the esterification of 2-methyl-3-pentenoic acid with methanol in the presence of an acid catalyst. Another method involves the methoxycarbonylation of 1,3-butadiene using palladium catalysts .
Industrial Production Methods
In industrial settings, this compound is often produced through the methoxycarbonylation of 1,3-butadiene. This process involves the use of palladium catalysts and specific reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-3-pentenoate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include hydroxide ions and alkoxide ions.
Major Products
Oxidation: 2-Methyl-3-pentenoic acid.
Reduction: 2-Methyl-3-pentenol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-3-pentenoate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 2-Methyl-3-pentenoate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding acid and alcohol. This hydrolysis can be catalyzed by esterases and other enzymes in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 2-methyl-3-pentenoate: Similar in structure but with an ethyl group instead of a methyl group.
Methyl 2-pentenoate: Lacks the methyl group at the 3-position.
2-Methyl-3-pentenoic acid: The parent acid of this compound.
Uniqueness
This compound is unique due to its specific structure, which imparts distinct chemical and physical properties. Its fruity odor and reactivity make it valuable in various applications, particularly in the flavor and fragrance industry .
Propiedades
Fórmula molecular |
C6H9O2- |
|---|---|
Peso molecular |
113.13 g/mol |
Nombre IUPAC |
2-methylpent-3-enoate |
InChI |
InChI=1S/C6H10O2/c1-3-4-5(2)6(7)8/h3-5H,1-2H3,(H,7,8)/p-1 |
Clave InChI |
NFRJJFMXYKSRPK-UHFFFAOYSA-M |
SMILES canónico |
CC=CC(C)C(=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



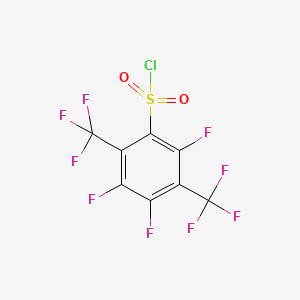
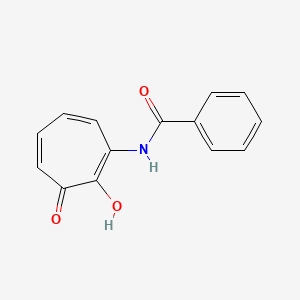
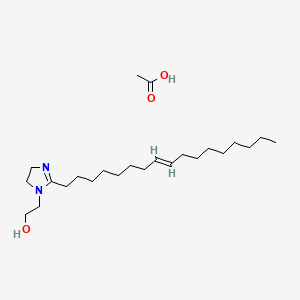
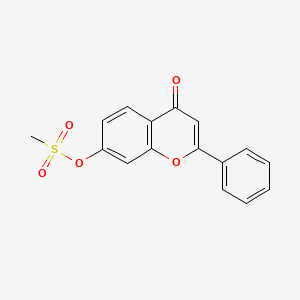
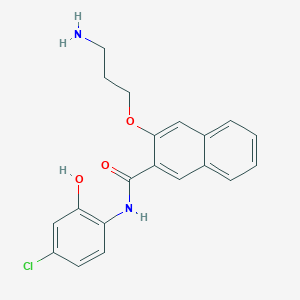
![[S(R)]-N-((S)-(2-(Diphenylphosphino)phenyl)(2,4,6-triisopropylphenyl)methyl)-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14747940.png)
![N-[4-[3-(4-bromophenyl)prop-2-enoylamino]phenyl]benzamide](/img/structure/B14747946.png)
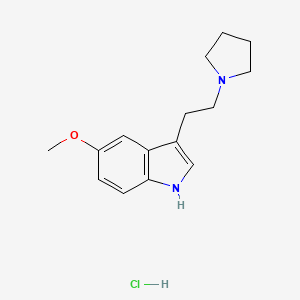
![12-Oxapentacyclo[8.3.1.0~2,9~.0~3,8~.0~11,13~]tetradeca-1,3,5,7,9,11(13)-hexaene](/img/structure/B14747954.png)
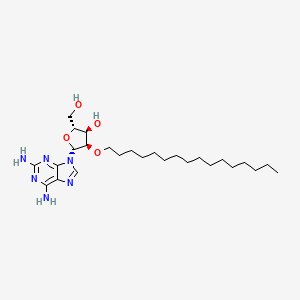
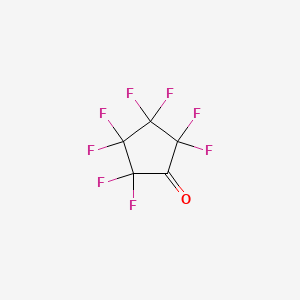
![19,33-diazanonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriacontane-12,27-dione](/img/structure/B14747986.png)

